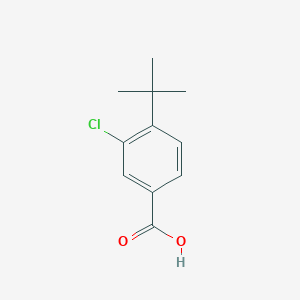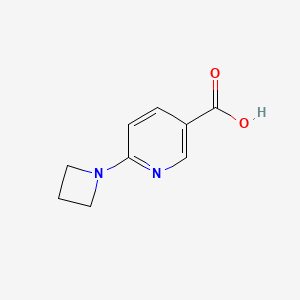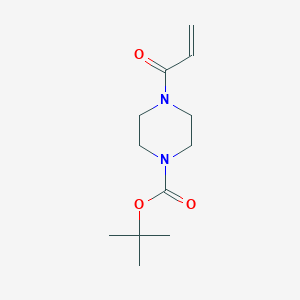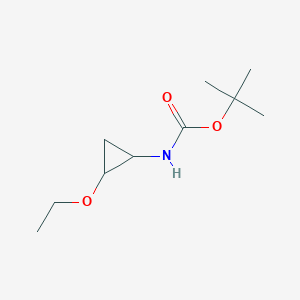
4-Tert-butyl-3-chlorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butyl-3-chlorobenzoic acid is a synthetic compound that has attracted significant attention due to its unique physical and chemical properties. It is an endocrine-disrupting chemical (EDC) present in honey . The molecular formula of this compound is C11H13ClO2 .
Synthesis Analysis
The synthesis of 4-Tert-butyl-3-chlorobenzoic acid involves several steps. The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields . The hazardous Schmidt procedure for tert-butyl benzoate ester cleavage using NaH in DMF involves BAC2 ester cleavage by NaH-derived NaOH .
Molecular Structure Analysis
4-Tert-butyl-3-chlorobenzoic acid contains a total of 27 bonds; 14 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl group .
Chemical Reactions Analysis
The chemical reactions involving 4-Tert-butyl-3-chlorobenzoic acid are complex. The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields . The hazardous Schmidt procedure for tert-butyl benzoate ester cleavage using NaH in DMF involves BAC2 ester cleavage by NaH-derived NaOH .
Physical And Chemical Properties Analysis
The molecular weight of 4-Tert-butyl-3-chlorobenzoic acid is 212.67300 . The exact mass is 212.06000 . The PSA is 37.30000 and the LogP is 3.33570 . The melting point is 185-186 .
Aplicaciones Científicas De Investigación
Organic Synthesis
4-Tert-butyl-3-chlorobenzoic acid: is a valuable compound in organic synthesis due to its electron-withdrawing chloro group and bulky tert-butyl group. These features make it an excellent candidate for Friedel-Crafts Acylation reactions, where it can be used to introduce aromatic acyl groups into other compounds . This reaction is fundamental in creating complex organic molecules for pharmaceuticals and agrochemicals.
Environmental Science
In environmental science, 4-Tert-butyl-3-chlorobenzoic acid can be studied for its biodegradation pathways. Understanding how this compound breaks down in the environment can lead to insights into the bioremediation of chlorinated aromatic pollutants .
Photochemistry
This compound’s ability to absorb light makes it a candidate for studying photo-induced energy and electron transfer processes. These studies are crucial for developing new materials for solar energy conversion and photodynamic therapy .
Acid-Base Chemistry
The acidity of 4-Tert-butyl-3-chlorobenzoic acid is influenced by the electron-withdrawing chloro group, making it a subject of study in acid-base chemistry. Researchers can explore the substituent effects on acidity and how this impacts the reactivity and stability of the molecule .
Safety and Hazards
4-Tert-butyl-3-chlorobenzoic acid is associated with several safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting .
Mecanismo De Acción
Mode of Action
As a benzoic acid derivative, it may participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . The tert-butyl and chloro groups on the benzene ring can influence these reactions.
Action Environment
The action, efficacy, and stability of 4-Tert-butyl-3-chlorobenzoic acid can be influenced by various environmental factors . These may include the pH and temperature of the biological environment, the presence of other compounds, and the specific characteristics of the target cells or tissues.
Propiedades
IUPAC Name |
4-tert-butyl-3-chlorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-11(2,3)8-5-4-7(10(13)14)6-9(8)12/h4-6H,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFPPRDWGOZYBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731002 |
Source


|
| Record name | 4-tert-Butyl-3-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-3-chlorobenzoic acid | |
CAS RN |
1515-20-4 |
Source


|
| Record name | 4-tert-Butyl-3-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Octahydrocyclopenta[b]thiomorpholine](/img/structure/B1373850.png)

![2-Oxa-5-azaspiro[3.4]octane](/img/structure/B1373852.png)
![4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B1373853.png)
![2-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline](/img/structure/B1373854.png)


![3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1373860.png)





